molecular formula C16H16FN3O B2521293 (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-fluorophenyl)methanone CAS No. 2034379-87-6

(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-fluorophenyl)methanone

Cat. No. B2521293
CAS RN: 2034379-87-6
M. Wt: 285.322
InChI Key: YUCDOWSFQCEDFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-fluorophenyl)methanone is a useful research compound. Its molecular formula is C16H16FN3O and its molecular weight is 285.322. The purity is usually 95%.
BenchChem offers high-quality (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-fluorophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-fluorophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-fluorophenyl)methanone, also known as 2-cyclopropyl-5-(3-fluorobenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine:

Antiviral Agents

This compound has shown potential as an antiviral agent, particularly against Hepatitis B Virus (HBV). Research indicates that derivatives of this compound can act as HBV capsid assembly modulators, which are crucial in inhibiting the replication of the virus . This makes it a promising candidate for developing new antiviral therapies.

Anticancer Activity

Studies have explored the anticancer properties of pyrazolo[1,5-a]pyrazine derivatives. These compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential use in cancer treatment. The specific mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Effects

Research has shown that this compound may have neuroprotective properties. It can protect neuronal cells from oxidative stress and apoptosis, which are common features in neurodegenerative diseases like Alzheimer’s and Parkinson’s disease . This opens up possibilities for its use in neuroprotective therapies.

Pharmacokinetic Studies

Pharmacokinetic studies of this compound have shown favorable properties, such as good oral bioavailability and acceptable metabolic stability. These characteristics are important for the development of effective and safe therapeutic agents.

These diverse applications highlight the compound’s potential in various fields of scientific research and drug development. If you have any specific area you’d like to delve deeper into, feel free to let me know!

Identification of (6S)-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamines as new HBV capsid assembly modulators. Synthesis and oxidation of aromatic substituted 6,7-dihydropyrazolo[1,5-a]pyrimidines. Anti-inflammatory properties of pyrazolo[1,5-a]pyrazine derivatives. Neuroprotective effects of pyrazolo[1,5-a]pyrazine compounds. : Antibacterial activity of pyrazolo[1,5-a]pyrazine derivatives. : Antifungal properties of pyrazolo[1,5-a]pyrazine compounds. : Enzyme inhibition by pyrazolo[1,5-a]pyrazine derivatives. : Pharmacokinetic studies of pyrazolo[1,5-a]pyrazine compounds.

properties

IUPAC Name

(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-(3-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O/c17-13-3-1-2-12(8-13)16(21)19-6-7-20-14(10-19)9-15(18-20)11-4-5-11/h1-3,8-9,11H,4-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCDOWSFQCEDFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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